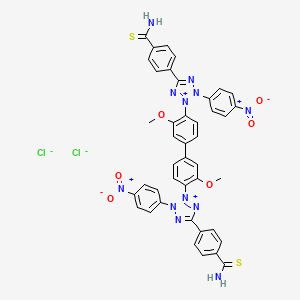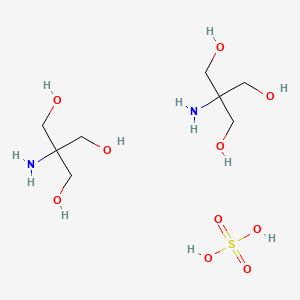
3-(Piperidin-4-yl)pyridine
Overview
Description
“3-(Piperidin-4-yl)pyridine” is a chemical compound that has a molecular weight of 198.7 . It is a hydrochloride and its IUPAC name is 3-(4-piperidinyl)pyridine hydrochloride . It is a solid at room temperature .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“3-(Piperidin-4-yl)pyridine” is a solid at room temperature . It has a molecular weight of 198.7 . It is a hydrochloride and its IUPAC name is 3-(4-piperidinyl)pyridine hydrochloride .Scientific Research Applications
Synthesis Techniques
Novel Synthesis Methods : A novel method for synthesizing derivatives of piperidine, such as 3-(Pyrrolidin-1-yl)piperidine, has been developed. This compound is significant in medicinal chemistry, and the new method is based on catalytic hydrogenation, offering a simpler approach for large-scale production (Smaliy et al., 2011).
Advanced Synthesis Techniques : Another synthesis approach involves arylation of azoles with bromopyridines, and then reducing the pyridine ring, which has been applied to synthesize 3- and 4-(1H-azol-1-yl)piperidines (Shevchuk et al., 2012).
Chemical and Molecular Studies
Molecular Dynamic Simulation Studies : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties (Kaya et al., 2016).
Crystal Structure Analysis : Research on the crystal structure of certain piperidine derivatives has provided insights into their molecular interactions and potential applications. These studies often involve density functional theory (DFT) calculations and molecular docking studies (Venkateshan et al., 2019).
Medicinal Chemistry
Development of Antagonists : Piperidine derivatives have been studied for developing adenosine receptor antagonists. This research includes functionalizing specific moieties to enhance water solubility and stability (Baraldi et al., 2012).
Synthesis for Anti-Cancer Applications : Piperidine derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating potential use in cancer treatment (Kambappa et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-yl)pyridine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
Piperidine derivatives, which include 3-(piperidin-4-yl)pyridine, are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to impact a variety of pathways, leading to their use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Pharmacokinetics
Piperidine derivatives are generally known for their wide variety of biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
“3-(Piperidin-4-yl)pyridine” is classified as a Category 2 flammable liquid, and it is harmful if swallowed (Category 4 acute toxicity, oral). It is toxic in contact with skin or if inhaled (Category 3 acute toxicity, dermal and inhalation). It causes severe skin burns and eye damage (Category 1B skin corrosion and Category 1 serious eye damage). It also poses a short-term (acute) aquatic hazard (Category 3) .
properties
IUPAC Name |
3-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBPGGIIQVBPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405602 | |
| Record name | 3-(Piperidin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)pyridine | |
CAS RN |
161609-89-8 | |
| Record name | 3-(Piperidin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)







![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)